molecular formula C11H11BrO4 B3276708 2-(Bromomethyl)-1,4-phenylene diacetate CAS No. 6461-38-7

2-(Bromomethyl)-1,4-phenylene diacetate

Cat. No.: B3276708
CAS No.: 6461-38-7
M. Wt: 287.11 g/mol
InChI Key: QSPOOMGBOYTAEB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,4-phenylene diacetate is an organic compound with the molecular formula C12H11BrO4 It is characterized by the presence of a bromomethyl group attached to a phenylene ring, which is further substituted with two acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1,4-phenylene diacetate typically involves the bromination of 1,4-dimethylbenzene (p-xylene) followed by acetylation. The process can be summarized as follows:

    Bromination: p-Xylene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-(Bromomethyl)-1,4-dimethylbenzene.

    Acetylation: The brominated product is then reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-1,4-phenylene diacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Substituted phenylene diacetates.

    Oxidation: Phenylene diacetates with carboxylic acid or aldehyde groups.

    Reduction: Methyl-substituted phenylene diacetates.

Scientific Research Applications

2-(Bromomethyl)-1,4-phenylene diacetate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Biological Studies: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,4-phenylene diacetate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The acetate groups provide stability and solubility, facilitating its use in different chemical environments. Molecular targets and pathways depend on the specific application and the nature of the substituents introduced during reactions.

Comparison with Similar Compounds

    2-(Chloromethyl)-1,4-phenylene diacetate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Methyl)-1,4-phenylene diacetate: Lacks the halogen substituent, resulting in different reactivity.

    1,4-Phenylene diacetate: The parent compound without any halogen or methyl substituents.

Uniqueness: 2-(Bromomethyl)-1,4-phenylene diacetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and material science applications.

Properties

IUPAC Name

[4-acetyloxy-3-(bromomethyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-7(13)15-10-3-4-11(16-8(2)14)9(5-10)6-12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPOOMGBOYTAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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